N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide
CAS No.: 946305-43-7
Cat. No.: VC8329492
Molecular Formula: C21H21N3O3S
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide - 946305-43-7](/images/structure/VC8329492.png)
Specification
CAS No. | 946305-43-7 |
---|---|
Molecular Formula | C21H21N3O3S |
Molecular Weight | 395.5 g/mol |
IUPAC Name | N-[4-[2-(2,4-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide |
Standard InChI | InChI=1S/C21H21N3O3S/c1-13-4-9-18(14(2)10-13)23-19(25)11-16-12-28-21(22-16)24-20(26)15-5-7-17(27-3)8-6-15/h4-10,12H,11H2,1-3H3,(H,23,25)(H,22,24,26) |
Standard InChI Key | RUEGOIRLXFUEIT-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC)C |
Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a central thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at the 2-position with a 4-methoxybenzamide group and at the 4-position with a carbamoyl methyl linker connected to a 2,4-dimethylphenyl moiety. The molecular formula is C₂₂H₂₃N₃O₃S, with a molecular weight of 425.5 g/mol . Key structural elements include:
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Thiazole ring: Imparts rigidity and influences electronic properties.
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4-Methoxybenzamide: Contributes to hydrogen bonding and π-π stacking interactions.
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2,4-Dimethylphenyl group: Enhances lipophilicity and steric bulk, potentially affecting membrane permeability.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | N-[4-[2-(2,4-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide |
Molecular Formula | C₂₂H₂₃N₃O₃S |
Molecular Weight | 425.5 g/mol |
SMILES | COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)C)C |
InChIKey | FVXJMBWXHGUMBM-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Synthetic Pathway
The synthesis of N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide involves multi-step organic reactions:
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Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis.
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Carbamoylation: Reaction of the thiazole intermediate with 2,4-dimethylphenyl isocyanate or chloroacetyl chloride followed by amine coupling .
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Benzamide Coupling: Amide bond formation between the thiazole amine and 4-methoxybenzoic acid using coupling agents like EDC/HOBt .
Critical parameters include temperature control (60–80°C for amide couplings), anhydrous conditions to prevent hydrolysis, and catalysts such as DMAP for efficient heterocycle functionalization .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Thiazole formation | Thiourea, α-bromoketone, EtOH, reflux | 65–75 |
Carbamoyl methylation | 2,4-Dimethylphenyl isocyanate, DMF, 0°C → RT | 50–60 |
Benzamide coupling | 4-Methoxybenzoic acid, EDC, HOBt, DCM | 70–80 |
Physicochemical and Spectroscopic Properties
Solubility and Stability
While experimental data for this specific compound are unavailable, analogs with methoxy and dimethyl groups exhibit:
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Aqueous solubility: <10 μg/mL, necessitating formulation with co-solvents.
Spectroscopic Signatures
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¹H NMR: Expected peaks include δ 2.3–2.5 (methyl groups), δ 3.8 (methoxy), δ 7.2–8.1 (aromatic protons) .
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IR: Stretching vibrations at ~1650 cm⁻¹ (amide C=O), ~1250 cm⁻¹ (C-O of methoxy).
Comparative Analysis with Structural Analogs
Table 3: Bioactivity Comparison
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